Cas no 872611-40-0 (Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-)
872611-40-0 structure
Product Name:Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-
CAS No:872611-40-0
MF:C16H14O3
MW:254.280564785004
CID:658467
PubChem ID:71413291
Update Time:2025-04-19
Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy-
- 1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone
- 1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one
- 872611-40-0
- DTXSID30832816
-
- Inchi: 1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3
- InChI Key: OKRUBPRNJXRVPR-UHFFFAOYSA-N
- SMILES: O=C(CO)C1C=CC(C2C=CC=CC=2)=CC=1C(C)=O
Computed Properties
- Exact Mass: 254.094294304g/mol
- Monoisotopic Mass: 254.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.4Ų
Ethanone, 1-(3-acetyl[1,1'-biphenyl]-4-yl)-2-hydroxy- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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